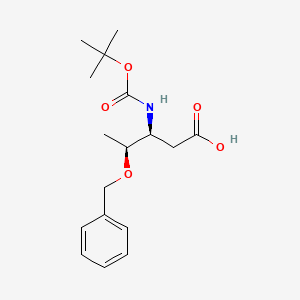

Boc-L-beta-HThr(Bzl)-OH

Description

Contextualization within Beta-Amino Acid and Homoamino Acid Research

Boc-L-beta-HThr(Bzl)-OH is classified as a derivative of a beta-amino acid and a homoamino acid. chemicalbook.com Unlike the alpha-amino acids that are the proteinogenic building blocks of life, beta-amino acids possess an amino group attached to the beta-carbon, one atom further from the carboxyl group. This seemingly minor alteration has profound implications for the conformational properties of peptides and other molecules into which they are incorporated. The introduction of β-amino acids can induce specific secondary structures, such as helices, turns, and sheets, and can enhance the stability of peptides against enzymatic degradation. Research has shown that peptides containing β-amino acids can exhibit interesting folding patterns and interactions. nih.gov

As a homoamino acid, this compound contains one additional carbon atom in its backbone compared to its proteinogenic counterpart, threonine. This extension further contributes to the conformational diversity and stability of the resulting peptides. The study of peptides containing homoamino acids is a burgeoning area of research, aimed at developing peptidomimetics with improved pharmacological properties.

Significance as a Chiral Building Block in Complex Molecule Synthesis

The utility of this compound as a chiral building block is a cornerstone of its importance in synthetic chemistry. chemimpex.com Its defined stereochemistry is crucial for the construction of stereospecific target molecules, which is often a prerequisite for biological activity. The compound is extensively used in solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of peptide chains. seplite.com

The "Boc" (tert-butoxycarbonyl) and "Bzl" (benzyl) groups are protecting groups that are essential for this synthetic strategy. seplite.com The Boc group shields the amino terminus of the molecule and is readily removed under mildly acidic conditions, allowing for the sequential addition of further amino acids. seplite.com The benzyl (B1604629) group, on the other hand, protects the hydroxyl group on the side chain, preventing unwanted side reactions during the coupling steps. This dual-protection scheme provides the necessary stability and versatility for the synthesis of complex peptides destined for therapeutic and research applications. chemimpex.com The strategic use of such protected amino acids is fundamental to the Boc/Bzl synthesis method, a classical approach in peptide chemistry. seplite.com

Compound Properties

| Property | Value | Source(s) |

| Full Chemical Name | N-beta-(tert-butyloxycarbonyl)-O-benzyl-L-homothreonine | chemicalbook.comiris-biotech.de |

| CAS Number | 254101-11-6 | chemicalbook.comiris-biotech.de |

| Molecular Formula | C17H25NO5 | iris-biotech.denih.gov |

| Molecular Weight | 323.4 g/mol | nih.gov |

| Appearance | Viscous Liquid | chemicalbook.com |

| Storage Temperature | 2-8°C | chemicalbook.comiris-biotech.de |

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5/c1-12(22-11-13-8-6-5-7-9-13)14(10-15(19)20)18-16(21)23-17(2,3)4/h5-9,12,14H,10-11H2,1-4H3,(H,18,21)(H,19,20)/t12-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZBABHQLFFCHH-JSGCOSHPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](CC(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc L Beta Hthr Bzl Oh and Analogous Beta Homoamino Acid Derivatives

N-alpha-tert-Butoxycarbonyl (Boc) Protection Strategies for Amino Acids

The protection of the α-amino functionality is a critical first step in peptide chemistry to prevent unwanted polymerization during subsequent activation steps. nih.gov The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group favored in many synthetic schemes, including the Boc/benzyl (B1604629) (Bzl) strategy. nih.govnih.gov Key characteristics of the Boc group include its stability to a broad range of nucleophilic and basic conditions, allowing for orthogonal protection schemes, and its ease of removal using moderately strong acids like trifluoroacetic acid (TFA). organic-chemistry.orgrsc.orgrsc.org

The most common and well-established method for introducing the Boc group onto an amino acid is through acylation with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. wikipedia.org This reaction is typically performed under aqueous or anhydrous conditions in the presence of a base. wikipedia.org The base, such as sodium hydroxide or 4-dimethylaminopyridine (DMAP), facilitates the deprotonation of the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl of the Boc anhydride. organic-chemistry.org

In some protocols, Boc₂O has been shown to act as both a protecting and an activating agent in a one-pot procedure for dipeptide synthesis, proceeding through a mixed anhydride intermediate. researchgate.net While effective, these conventional methods often require stoichiometric amounts of reagents and organic solvents, leading to downstream purification challenges and environmental concerns.

In response to the growing demand for sustainable chemical processes, research has focused on developing greener methods for Boc protection. chemrxiv.org These emerging strategies aim to minimize waste, avoid hazardous reagents, and improve atom economy.

Several catalytic systems have been developed that offer high efficiency under mild conditions. Perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) has been reported as a highly efficient and reusable catalyst for N-tert-butoxycarbonylation under solvent-free conditions at room temperature. wikipedia.org Another approach involves the use of 1-alkyl-3-methylimidazolium cation-based ionic liquids, which catalytically activate the Boc anhydride. wikipedia.org Furthermore, catalyst-free N-tert-butyloxycarbonylation of amines in water has been demonstrated to proceed with excellent chemoselectivity, avoiding common side products. wikipedia.org Stirring the substrate directly in molten di-tert-butyl dicarbonate without any solvent or catalyst has also been reported as a practical and efficient method for a range of aromatic and sterically hindered amines. chemrxiv.org

| Methodology | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Conventional Acylation | Di-tert-butyl dicarbonate, Base (e.g., NaOH, DMAP) | Aqueous or anhydrous organic solvents (e.g., Dioxane, THF, Acetonitrile) | Well-established, reliable, high yields | Requires organic solvents, stoichiometric base, potential for side products |

| Catalytic (HClO₄–SiO₂) | Di-tert-butyl dicarbonate, HClO₄–SiO₂ | Solvent-free, room temperature | Reusable catalyst, environmentally friendly, inexpensive | Heterogeneous system may require optimization |

| Catalytic (Ionic Liquid) | Di-tert-butyl dicarbonate, 1-Alkyl-3-methylimidazolium cation | Organic solvent | High chemoselectivity, catalytic activation | Requires synthesis and recovery of ionic liquid |

| Solvent-Free (Molten) | Di-tert-butyl dicarbonate | Molten Boc₂O, no solvent or catalyst | No solvent or catalyst needed, simple work-up, high purity | Limited to substrates stable at the melting point of Boc₂O |

| Aqueous Catalyst-Free | Di-tert-butyl dicarbonate | Water, room temperature | Environmentally benign ("on-water" reaction), high chemoselectivity | Substrate must be water-soluble or suspendable |

O-Benzyl Side Chain Protection Strategies for Beta-Homothreonine Analogs

The hydroxyl group in the side chain of threonine and its homologs is a reactive nucleophile that requires protection to prevent side reactions, such as O-acylation, during peptide synthesis. The benzyl (Bzl) group is a common choice for protecting hydroxyl and carboxyl groups, particularly within the Boc/Bzl synthesis strategy where acid-labile side-chain protecting groups are required. ambeed.compeptide.com

The benzyl protecting group is typically introduced via a Williamson ether synthesis, reacting the amino acid with a benzyl halide (e.g., benzyl bromide) under basic conditions. ambeed.com Benzyl ethers are valued for their stability across a wide range of reaction conditions, including both acidic and basic environments used for the removal of other protecting groups like Boc and Fmoc. nih.govambeed.com

However, the stability of the benzyl group is not absolute. While it is stable to the moderate acidic conditions used for Boc removal (e.g., TFA in dichloromethane), it requires stronger acids for cleavage, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), typically during the final step of cleaving the completed peptide from the resin. rsc.orgrsc.org This differential lability is the cornerstone of the Boc/Bzl strategy. rsc.org The benzyl group can also be removed by catalytic hydrogenation (e.g., H₂/Pd-C), a method that offers mild conditions but can be incompatible with other functional groups in the peptide. ambeed.com

While the benzyl group itself is generally stable on the oxygen atom of threonine, a related and extensively studied phenomenon in serine- and threonine-containing peptides is intramolecular acyl migration. researchgate.netnih.gov This process involves the transfer of an acyl group between the side-chain hydroxyl (O-acyl) and the backbone amino (N-acyl) functionalities through a five-membered cyclic transition state. researchgate.netresearchgate.netarkat-usa.org

Under strongly acidic conditions, N-to-O acyl migration can occur, leading to the formation of an ester linkage at the side chain and a free amino group on the backbone. researchgate.net Conversely, the reverse O-to-N acyl migration is readily facilitated under neutral or slightly basic aqueous conditions, reforming the native peptide bond. researchgate.net This reversible migration is a known side reaction in peptide chemistry but has also been exploited synthetically. For instance, the O-acyl isopeptide can serve as a water-soluble prodrug or as a tool to overcome aggregation issues during the synthesis of "difficult" peptide sequences. researchgate.net Studies on N-acyl threonine isopeptides have demonstrated that these acyl transfers can proceed effectively, representing a key consideration in the synthesis and handling of peptides containing O-protected hydroxy amino acids. researchgate.netarkat-usa.org

Stereoselective Synthesis of Beta-Homoamino Acids as Precursors to Boc-L-beta-HThr(Bzl)-OH

The synthesis of β-amino acids with defined stereochemistry is a significant challenge in organic chemistry. nih.govrsc.org One of the most prominent methods for preparing β-amino acids from their α-amino acid counterparts is the Arndt-Eistert homologation. wikipedia.orgchemrxiv.org This reaction sequence extends the carbon chain of a carboxylic acid by one methylene (B1212753) unit while preserving the original stereochemistry at the α-carbon. wikipedia.org

The Arndt-Eistert synthesis begins with the conversion of an N-protected α-amino acid, such as Boc-L-Thr(Bzl)-OH, into its corresponding acid chloride. wikipedia.org This activated intermediate is then reacted with diazomethane to form an α-diazoketone. organic-chemistry.org The crucial step is the subsequent Wolff rearrangement of the α-diazoketone, which is typically catalyzed by a metal salt (e.g., silver oxide, Ag₂O) or induced photochemically or thermally. organic-chemistry.orgchemrxiv.org The rearrangement produces a highly reactive ketene intermediate. organic-chemistry.org This ketene is then trapped by a nucleophile, such as water, an alcohol, or an amine, to yield the homologous carboxylic acid, ester, or amide, respectively. organic-chemistry.org When water is used, the resulting product is the desired β-homoamino acid. The Newman-Beal modification, which includes triethylamine in the diazomethane solution, helps to scavenge the HCl byproduct and prevent the formation of α-chloromethylketone side products. wikipedia.org

| Step | Description | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Activation | Conversion of the N-protected α-amino acid to an acid chloride. | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acid Chloride |

| 2. Diazoketone Formation | Reaction of the acid chloride with diazomethane. | Diazomethane (CH₂N₂) | α-Diazoketone |

| 3. Wolff Rearrangement | Metal-catalyzed, thermal, or photochemical rearrangement of the diazoketone. | Ag₂O (catalyst), heat (Δ), or light (hν) | Ketene |

| 4. Nucleophilic Trapping | Reaction of the ketene with a nucleophile to form the final product. | Water (H₂O) | β-Homoamino Acid |

This methodology provides a reliable and stereoretentive route to β-homoamino acids, making it a foundational strategy for accessing precursors required for the synthesis of complex peptides and peptidomimetics containing building blocks like L-beta-HThr(Bzl).

Approaches for Beta-Homologation of Alpha-Amino Acids

The conversion of readily available α-amino acids into their β-homologs is a direct and widely employed strategy. The most prominent method for this one-carbon extension is the Arndt-Eistert synthesis. libretexts.orgwikipedia.orgchemeurope.com This reaction sequence involves the conversion of a carboxylic acid to its next higher homolog. scribd.com

The general mechanism of the Arndt-Eistert reaction involves three key steps:

Activation of the carboxylic acid: The starting α-amino acid, with its amino group protected (e.g., with a Boc group), is first converted into a more reactive acylating agent, typically an acid chloride, by treatment with reagents like thionyl chloride or oxalyl chloride. libretexts.orgchemeurope.com

Formation of a diazoketone: The activated acid chloride then reacts with diazomethane to form an α-diazoketone intermediate. scribd.comorganic-chemistry.org It is crucial to use at least two equivalents of diazomethane, as one equivalent is consumed in scavenging the HCl generated during the acylation step. wikipedia.org

Wolff Rearrangement: The α-diazoketone, upon treatment with a catalyst (commonly silver oxide, Ag₂O) and a nucleophile (such as water), undergoes a Wolff rearrangement to form a ketene. This ketene is then trapped by the nucleophile to yield the desired β-amino acid. libretexts.orgorganic-chemistry.orgresearchgate.net The rearrangement proceeds with the retention of the stereochemistry at the α-carbon. libretexts.org

A notable modification to the classical Arndt-Eistert synthesis is the Newman-Beal modification, which involves the addition of triethylamine to the diazomethane solution to neutralize the generated HCl, thus preventing the formation of α-chloromethylketone side products. wikipedia.org Due to the hazardous nature of diazomethane, safer alternatives such as trimethylsilyldiazomethane have been developed and successfully employed. nrochemistry.com

The Arndt-Eistert homologation has been successfully applied to various N-protected α-amino acids. For instance, the homologation of Boc-Val-OH to Boc-β-Leu-OH has been achieved using isobutyl chloroformate for activation, followed by reaction with diazomethane and subsequent Wolff rearrangement catalyzed by Ag₂O in the presence of water. researchgate.net This demonstrates the feasibility of applying this methodology to structurally similar compounds like Boc-L-Thr(Bzl)-OH to obtain the target this compound.

Table 1: Key Steps and Reagents in Arndt-Eistert Homologation

| Step | Description | Common Reagents |

| 1 | Carboxylic Acid Activation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) |

| 2 | Diazoketone Formation | Diazomethane (CH₂N₂), Trimethylsilyldiazomethane |

| 3 | Wolff Rearrangement | Silver oxide (Ag₂O), Light (hν), Heat |

| 4 | Ketene Trapping | Water (H₂O), Alcohols (ROH), Amines (RNH₂) |

Chemoenzymatic and Asymmetric Catalytic Methodologies

While classical chemical methods are effective, chemoenzymatic and asymmetric catalytic approaches offer elegant and highly selective routes to β-amino acids and their derivatives. These methods often provide high enantioselectivity and can be more environmentally benign. nih.govrsc.org

Chemoenzymatic Synthesis:

Enzymes are powerful catalysts for the stereoselective synthesis of complex molecules. For the synthesis of β-hydroxy-α-amino acids, which are structurally related to the target compound, enzymes such as threonine aldolases and serine hydroxymethyltransferases have been utilized. tandfonline.comgoogle.com These enzymes can catalyze the aldol (B89426) condensation of glycine with various aldehydes to produce β-hydroxy-α-amino acids with high diastereoselectivity. google.com

A novel approach involves the use of 2-oxoglutarate-dependent hydroxylases. For example, a hydroxylase from Sulfobacillus thermotolerans has been identified that catalyzes the highly regioselective and stereoselective hydroxylation of amino acids to produce l-threo-β-hydroxy-α-amino acids. nih.gov Such enzymatic systems could potentially be engineered or adapted for the synthesis of specific β-homoamino acid derivatives. Another chemoenzymatic strategy involves the tandem use of a carboligase and a transaminase. An enantioselective aldol addition of pyruvate to an aldehyde, followed by enantioselective amination, can produce chiral γ-hydroxy-α-amino acids. nih.gov While not directly producing β-amino acids, these multi-enzyme cascade systems highlight the potential of biocatalysis in generating complex amino acid structures.

Asymmetric Catalytic Methodologies:

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of β-amino acids. Several catalytic strategies have been developed, including:

Asymmetric Hydrogenation: The enantioselective hydrogenation of β-aminoacrylic acid derivatives is a well-established method for producing β-amino acids. Chiral transition metal catalysts, often based on rhodium or ruthenium with chiral phosphine ligands, are employed to achieve high enantioselectivities. nih.govacs.org

Mannich-type Reactions: The catalytic asymmetric Mannich reaction involves the addition of a nucleophile (e.g., a silyl ketene acetal) to an imine. This reaction can be catalyzed by chiral Lewis acids or organocatalysts to afford enantioenriched β-amino esters. nih.gov A recently developed method utilizes a confined imidodiphosphorimidate (IDPi) catalyst for the reaction of bis-silyl ketene acetals with a silylated aminomethyl ether, providing direct access to free β²-amino acids in high yields and enantioselectivities. acs.org

Conjugate Addition Reactions: The asymmetric conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters is another effective strategy. Chiral metal complexes or organocatalysts can be used to control the stereochemistry of the newly formed C-N bond. nih.gov

Table 2: Comparison of Asymmetric Catalytic Methodologies for β-Amino Acid Synthesis

| Methodology | Key Reaction | Catalyst Type | Advantages |

| Asymmetric Hydrogenation | Reduction of C=C double bond | Chiral transition metal complexes (Rh, Ru) | High enantioselectivity, well-established |

| Mannich-type Reaction | Addition to an imine | Chiral Lewis acids, Organocatalysts | Versatile, can form C-C and C-N bonds simultaneously |

| Conjugate Addition | 1,4-addition of a nucleophile | Chiral metal complexes, Organocatalysts | Good for creating β-substituted amino acids |

Zinc-Mediated Addition Reactions in N-Protected Amino Acid Synthesis

Zinc-mediated reactions have a long history in organic synthesis and offer a reliable method for the formation of carbon-carbon bonds. The Reformatsky reaction, in particular, is a classic example of an organozinc-based transformation that can be adapted for the synthesis of β-hydroxy esters, which are precursors to β-amino acids. byjus.comwikipedia.org

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc. byjus.com The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which is formed by the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester. wikipedia.org This enolate is less reactive than its lithium or Grignard counterparts, which prevents self-condensation of the ester. wikipedia.org

A variation of this reaction, the aza-Reformatsky reaction, utilizes imines as the electrophile instead of carbonyl compounds, leading directly to the formation of β-amino esters. nih.gov This reaction has been shown to be highly diastereoselective when using chiral N-tert-butylsulfinyl imines, providing a powerful method for the asymmetric synthesis of β-amino acids. nih.gov

Recent advancements have focused on improving the stereocontrol of these reactions. For example, the use of chiral ligands in conjunction with zinc can induce enantioselectivity in the addition to aldehydes. beilstein-journals.org Furthermore, the scope of the aza-Reformatsky reaction has been extended to include the synthesis of complex β-amino acid derivatives, such as those containing trifluoromethyl groups or adjacent quaternary stereocenters. nih.gov

Organozinc reagents derived from amino acids have also been utilized in metal-catalyzed cross-coupling reactions, such as the Negishi coupling, to synthesize a variety of non-proteinogenic α-amino acids. acs.org These reagents, prepared from the corresponding α-halo amino acid derivatives, can be coupled with various electrophiles. acs.org While primarily demonstrated for α-amino acids, the stability and functional group tolerance of these organozinc reagents suggest their potential applicability in the synthesis of more complex β-amino acid structures. The enantioconvergent nickel-catalyzed cross-coupling of racemic α-haloglycine derivatives with organozinc reagents provides a modern and versatile approach to protected α-amino acids, which could potentially be adapted for β-amino acid synthesis. nih.govacs.org

Table 3: Zinc-Mediated Reactions for Amino Acid Synthesis

| Reaction | Electrophile | Product | Key Features |

| Reformatsky Reaction | Aldehyde or Ketone | β-Hydroxy Ester | Forms C-C bond, uses metallic zinc |

| Aza-Reformatsky Reaction | Imine | β-Amino Ester | Forms C-C and C-N bonds, can be highly diastereoselective |

| Negishi Coupling | Aryl/Vinyl Halide, Acid Chloride | Substituted α-Amino Acid | Pd-catalyzed, broad scope of electrophiles |

Integration of Boc L Beta Hthr Bzl Oh in Advanced Peptide Synthesis Strategies

Principles and Evolution of Boc/Benzyl (B1604629) (Boc/Bzl) Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl method is a classic approach to solid-phase peptide synthesis where the temporary Nα-amino protecting group is the acid-labile Boc group, and the semi-permanent side-chain protecting groups are typically benzyl-based. seplite.com This strategy was instrumental in the early development of SPPS, enabling the synthesis of notable peptides and small proteins. seplite.comnih.gov

Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com The general cycle in Boc/Bzl SPPS consists of several key steps:

Resin Attachment: The C-terminal amino acid, with its Nα-amino group protected by Boc, is first anchored to a solid support, such as a Merrifield resin. chempep.comdu.ac.in

Deprotection: The temporary Boc group is removed from the Nα-amino group using a moderately strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). seplite.compeptide.com This exposes a free amine at the N-terminus of the resin-bound peptide.

Neutralization: Following deprotection, the resulting protonated amine (e.g., TFA salt) must be neutralized to the free amine form to enable the subsequent coupling reaction. peptide.com This is commonly achieved by treating the peptide-resin with a base such as diisopropylethylamine (DIEA). peptide.com

Coupling: The next Nα-Boc-protected amino acid is activated and coupled to the free amine of the peptide-resin, forming a new peptide bond. lifetein.com

Washing: After each deprotection, neutralization, and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, which is a major advantage of the solid-phase methodology. iris-biotech.de

This cycle is repeated until the desired peptide sequence is assembled. peptide.com

The concept of protecting group orthogonality is crucial for successful peptide synthesis. peptide.com An orthogonal system allows for the selective removal of one type of protecting group in the presence of others. iris-biotech.de The Boc/Bzl strategy is considered "quasi-orthogonal" rather than truly orthogonal. peptide.combiosynth.com Both Boc and benzyl-based groups are cleaved by acids, but their lability to acidolysis differs significantly. peptide.comresearchgate.net The Boc group is removed by moderate acids (like TFA), while the more stable benzyl groups require very strong acids (like HF) for cleavage. nih.govpeptide.com This differential acid lability allows for the selective removal of the temporary Nα-Boc group at each cycle without disturbing the permanent benzyl-based side-chain protectors. nih.govpeptide.com

The success of the Boc/Bzl strategy hinges on the ability to selectively cleave the Nα-Boc group at each step of peptide elongation while leaving the side-chain benzyl protecting groups and the peptide-resin linkage intact. The final cleavage step then removes all remaining protecting groups and releases the peptide from the solid support.

Nα-Boc Group Deprotection: The Boc group is typically removed using a solution of 20% to 50% trifluoroacetic acid (TFA) in dichloromethane (DCM). seplite.comchempep.com This reaction is generally completed within 15 to 30 minutes. chempep.com The generation of tert-butyl cations during this step can lead to side reactions with nucleophilic residues like Tryptophan, Cysteine, or Methionine. peptide.compeptide.com To prevent these modifications, scavengers such as dithioethane (DTE) are often added to the deprotection solution. chempep.compeptide.com

Benzyl Group Cleavage and Resin Release: Benzyl-based side-chain protecting groups and the final peptide are cleaved from the resin using very strong acids. peptide.com The most common reagent for this purpose is anhydrous hydrogen fluoride (B91410) (HF). nih.govdu.ac.in This highly toxic and corrosive reagent requires specialized polytetrafluoroethylene-lined apparatus. du.ac.in The cleavage is typically performed at 0°C for about an hour. nih.gov An alternative strong acid is trifluoromethanesulfonic acid (TFMSA). seplite.compeptide.com During this final cleavage, scavengers are crucial to capture reactive carbocations generated from the protecting groups and the resin linker.

Table 1: Comparison of Cleavage Conditions for Boc and Benzyl Protecting Groups in SPPS

| Protecting Group | Type | Reagent | Typical Conditions | Purpose |

| Boc | Temporary (Nα-amino) | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (e.g., 50% TFA/DCM) | 15-30 minutes at room temperature | Stepwise deprotection during peptide elongation chempep.compeptide.com |

| Benzyl (Bzl) | Permanent (Side-Chain) | Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) | ~1 hour at 0-5°C | Final deprotection of side-chains and cleavage from resin du.ac.innih.gov |

Strategies for Overcoming Synthetic Challenges in Boc-Mediated Peptide Elongation

While the Boc/Bzl strategy is effective, several side reactions can occur during peptide elongation, potentially leading to impurities and reduced yields. Extensive research has focused on developing strategies to prevent and mitigate these challenges.

Careful selection of reaction conditions, protecting groups, and coupling strategies is essential to minimize the formation of undesired byproducts during synthesis.

Aspartimide Formation: This side reaction is a significant challenge, particularly in sequences containing aspartic acid (Asp) followed by residues like Glycine, Alanine, or Serine. peptide.com Under either acidic or basic conditions, the peptide backbone nitrogen can attack the side-chain ester of Asp, forming a five-membered succinimide (B58015) ring known as an aspartimide. peptide.comnih.gov This intermediate can then reopen to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate. peptide.com In Boc-based synthesis, a key strategy to reduce aspartimide formation is to use a bulkier protecting group for the Asp side chain, such as the cyclohexyl ester (OcHx), instead of the standard benzyl ester (OBzl). peptide.com The increased steric hindrance of the cyclohexyl group impedes the intramolecular cyclization required for aspartimide formation. peptide.com

Diketopiperazine (DKP) Formation: DKP formation is an intramolecular side reaction that occurs primarily at the dipeptide stage of SPPS. peptide.comnih.gov After the Nα-deprotection of the second amino acid, its free amine can attack the ester linkage anchoring the C-terminal residue to the resin. iris-biotech.de This results in the cleavage of the dipeptide from the resin as a cyclic diketopiperazine, terminating the peptide chain elongation. nih.gov This side reaction is especially prevalent when Proline is the C-terminal or penultimate residue. peptide.comiris-biotech.de In Boc-based synthesis, DKP formation can be effectively suppressed by using in situ neutralization protocols during the coupling of the third amino acid. peptide.comub.edu This approach minimizes the time the free dipeptide amine is present, thereby reducing the opportunity for intramolecular cyclization. ub.edu

Protecting Group Migration: During the final strong acid cleavage step (e.g., with HF), protecting groups from one amino acid can migrate to another. A well-documented example involves the transfer of sulfonyl-based protecting groups, such as the tosyl (Tos) group used for Arginine side-chain protection, to the indole (B1671886) side chain of Tryptophan. To prevent this, the Tryptophan indole nitrogen is often protected with a formyl (For) group (i.e., Boc-Trp(For)-OH), which is stable during synthesis and removed during the final cleavage. peptide.com

Oxidation: The thioether side chain of Methionine (Met) is susceptible to oxidation, forming methionine sulfoxide (B87167), particularly under acidic conditions used for Boc deprotection or final cleavage. peptide.com To suppress this side reaction, scavengers such as dithiothreitol (B142953) (DTT) or dithioethane (DTE) can be added to the TFA deprotection solution and the final HF cleavage mixture. peptide.compeptide.com An alternative strategy involves synthesizing the peptide using methionine sulfoxide from the outset and then reducing it back to methionine after the peptide has been purified. peptide.com

Table 2: Common Side Reactions in Boc-SPPS and Mitigation Strategies

| Side Reaction | Description | Common Sequences | Mitigation Strategy |

| Aspartimide Formation | Intramolecular cyclization of Asp residues leading to α/β-peptide mixtures. peptide.comnih.gov | Asp-Gly, Asp-Ala, Asp-Ser | Use of sterically hindered side-chain protecting groups (e.g., β-cyclohexyl ester) for Aspartic Acid. peptide.com |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a dipeptide-resin, causing cleavage and chain termination. nih.gov | Proline or other secondary amino acids at position 1 or 2. | Utilize in situ neutralization protocols during coupling of the third amino acid. peptide.comub.edu |

| Protecting Group Migration | Transfer of a protecting group (e.g., Arg(Tos)) to another residue (e.g., Trp) during cleavage. | Peptides containing Arg(Tos) and Trp. | Use an additional protecting group on the susceptible residue, such as Boc-Trp(For)-OH. peptide.com |

| Oxidation | Oxidation of the Met side-chain thioether to sulfoxide. peptide.com | Peptides containing Methionine. | Add scavengers (e.g., DTT, DTE) to cleavage solutions; or use Met(O) during synthesis followed by post-synthesis reduction. peptide.compeptide.com |

Enhancements in Coupling Efficiency and Reaction Kinetics

The incorporation of β-amino acids such as Boc-L-beta-HThr(Bzl)-OH into a growing peptide chain presents distinct challenges and considerations compared to their α-amino acid counterparts. The kinetics of the coupling reaction are significantly influenced by the steric hindrance around the reacting functional groups. This compound is a sterically demanding residue due to three factors: the β-substituted amine, the inherent bulk of the threonine side chain, and the presence of a large benzyl (Bzl) protecting group on the side-chain hydroxyl.

This increased steric bulk generally leads to slower reaction rates. nih.gov Kinetic studies on the active esters of various amino acids have shown that β-amino acids are hard-to-couple residues that require significantly longer reaction times for complete incorporation. nih.govrsc.org While the active esters of β-amino acids are often more stable and less prone to hydrolysis over time, the coupling step itself is the rate-limiting factor. nih.govrsc.org

To overcome these kinetic barriers and enhance coupling efficiency, optimized synthesis protocols are necessary. These may include:

Use of High-Potency Coupling Reagents: Standard coupling reagents may be insufficient to drive the reaction to completion. More potent uronium/aminium-based reagents like HBTU, HATU, or HCTU are often employed to achieve higher yields.

Extended Coupling Times: Unlike standard α-amino acids which may couple in under an hour, residues like this compound can require coupling times ranging from 3 to 18 hours to ensure complete reaction. rsc.org

Microwave-Assisted Synthesis: The application of microwave energy can significantly accelerate the rate of coupling for sterically hindered amino acids, reducing reaction times and potentially minimizing side reactions by providing localized thermal energy. cem.com

The following table provides an illustrative comparison of typical coupling conditions required for different classes of amino acids in solid-phase peptide synthesis (SPPS).

| Amino Acid Type | Example | Relative Steric Hindrance | Typical Coupling Time (Conventional SPPS) | Recommended Coupling Reagent |

|---|---|---|---|---|

| Simple α-Amino Acid | Boc-Gly-OH | Low | 30-60 minutes | DIC/HOBt, HBTU |

| β-Branched α-Amino Acid | Boc-Val-OH | Medium | 1-3 hours | HBTU, HCTU |

| Sterically Hindered β-Amino Acid | This compound | High | 3-18 hours rsc.org | HATU, PyBOP |

Adaptation for C-Terminal Peptide Carboxamide Synthesis

The synthesis of peptides with a C-terminal carboxamide is a common strategy to mimic the native structure of many peptide hormones and neuropeptides, often increasing biological activity and metabolic stability. The integration of this compound at the C-terminus of a peptide to form a carboxamide is readily achieved through established solid-phase peptide synthesis (SPPS) protocols.

The key adaptation lies in the choice of the solid support. Instead of a standard Wang or Merrifield resin which yields a C-terminal carboxylic acid, an amide-generating resin is used. The general procedure is as follows:

Resin Selection: A suitable resin, such as Rink Amide, Sieber Amide, or MBHA resin, is selected. These resins feature a linker that, upon cleavage, releases the peptide as a C-terminal amide. appliedpolytech.comiris-biotech.de

First Amino Acid Coupling: The synthesis begins by coupling this compound directly onto the amide resin. This reaction is typically mediated by a standard coupling agent like DIC/HOBt or HBTU and establishes the C-terminal residue. acs.orgpeptide.com

Peptide Elongation: The peptide chain is extended by sequentially coupling subsequent Boc-protected amino acids following standard SPPS deprotection and coupling cycles.

Final Cleavage: Upon completion of the sequence, the peptide is cleaved from the resin. Treatment with a strong acid cocktail, typically containing a high concentration of trifluoroacetic acid (TFA), severs the linker and concurrently removes the Boc group from the N-terminus and the Bzl and other acid-labile side-chain protecting groups. nih.gov This single step directly yields the desired peptide carboxamide. peptide.com

This strategy is highly versatile and allows for the efficient production of C-terminal β-amino acid carboxamides. The choice of resin can be tailored based on the desired acid lability for cleavage.

The table below summarizes common resins used for this purpose and their standard cleavage conditions.

| Resin Type | Linker Type | Primary Application Strategy | Typical Cleavage Cocktail | Cleavage Product |

|---|---|---|---|---|

| MBHA Resin | 4-Methylbenzhydrylamine | Boc-SPPS | Anhydrous HF | Peptide Amide |

| Rink Amide Resin | Knorr/Rink Linker | Fmoc-SPPS (adaptable for Boc) | 95% TFA / Scavengers appliedpolytech.com | Peptide Amide |

| Sieber Amide Resin | Xanthenyl Linker | Fmoc-SPPS | 1-5% TFA / DCM iris-biotech.de | Protected Peptide Amide |

Applications and Functional Role of Boc L Beta Hthr Bzl Oh in Peptidomimetic Design and Chemical Biology

Rational Design and Synthesis of Beta-Peptidic Peptidomimetics

The design of peptidomimetics—molecules that mimic the structure and function of natural peptides—often incorporates non-natural amino acids to overcome the inherent limitations of native peptides, such as poor metabolic stability. Boc-L-beta-HThr(Bzl)-OH is a key reagent in this endeavor, enabling the synthesis of beta-peptidic structures with tailored properties.

Structural Impact of Beta-Homoamino Acid Incorporation on Conformational Landscapes

The introduction of a beta-homoamino acid like L-beta-HThr(Bzl)-OH into a peptide sequence fundamentally alters its backbone structure by inserting an additional methylene (B1212753) (-CH2-) unit. This extension increases the flexibility of the peptide chain, allowing it to access a wider range of three-dimensional arrangements, or conformational landscapes, than its natural alpha-peptide counterparts.

The specific stereochemistry of this compound plays a crucial role in dictating the resulting secondary structures. The incorporation of beta-amino acids can induce the formation of unique and stable helical structures, such as the 14-helix, which is characterized by a 14-membered hydrogen-bonded ring. These well-defined conformations are critical for mimicking the bioactive shapes of natural peptides, enabling them to bind to specific biological targets like protein receptors. The ability to control peptide shape is paramount for designing effective therapeutic agents, and building blocks like this compound provide the necessary tools to achieve this conformational constraint.

| Feature | Description | Implication in Peptidomimetic Design |

| Homologated Backbone | Contains an extra methylene unit compared to alpha-amino acids. | Increases conformational flexibility and allows access to novel secondary structures. |

| Stereochemical Control | The specific (L-beta) configuration influences the direction of the peptide chain. | Enables the rational design of specific folds, such as helices and turns, to mimic natural peptide epitopes. |

| Secondary Structures | Promotes the formation of stable, predictable structures like the 14-helix. | Facilitates the creation of rigid scaffolds that can present side chains in a precise orientation for target binding. |

Enhancing Proteolytic Stability and Biological Activity through Homologation

One of the most significant advantages of incorporating beta-homoamino acids into peptide sequences is the remarkable enhancement of their resistance to enzymatic degradation. Natural peptides are often rapidly broken down by proteases in the body, which limits their therapeutic efficacy. The altered backbone resulting from the inclusion of a beta-amino acid is not recognized by most common proteases.

This "steric shielding" effect means that peptidomimetics containing L-beta-HThr(Bzl)-OH have a significantly longer half-life in biological systems. This increased stability allows the molecule to remain active for longer periods, potentially leading to improved therapeutic outcomes. Furthermore, by maintaining a stable, bioactive conformation, these modified peptides can exhibit enhanced biological activity compared to their rapidly degraded natural counterparts. Research has consistently shown that peptides constructed from beta-amino acids exhibit a superior stability profile against a wide array of peptidases.

Utilization in Complex Natural Product Synthesis and Analogs

This compound is a valuable chiral building block for the total synthesis of complex natural products and the creation of their analogs. Many biologically active natural products, such as the potent anticancer agent Cryptophycin, contain beta-amino acid moieties as part of their macrocyclic structures. The precise stereochemistry and protected functional groups of this compound make it an ideal starting material for the intricate, multi-step syntheses required to construct these molecules.

Development of Chemical Probes and Combinatorial Libraries for Biological Research

The unique properties of beta-homoamino acids make them excellent components for the development of sophisticated tools for chemical biology research.

Chemical Probes: this compound can be incorporated into the structure of chemical probes—small molecules designed to study biological systems. For example, a fluorescent dye or a biotin (B1667282) tag can be attached to a beta-peptidic scaffold. Due to their high stability, these probes can persist in cellular environments, allowing for the long-term tracking and investigation of biological processes without being degraded.

Combinatorial Libraries: This building block is also well-suited for the synthesis of combinatorial libraries, which are large collections of diverse but systematically related compounds. Using solid-phase peptide synthesis, this compound can be readily incorporated into peptide sequences. By systematically varying the amino acids at other positions, vast libraries of novel peptidomimetics can be generated. These libraries are then screened against biological targets, such as enzymes or receptors, to identify "hit" compounds with a desired biological activity. This high-throughput approach accelerates the discovery of new drug leads and tool compounds for biomedical research. The stability and structural diversity offered by including beta-amino acids significantly expand the chemical space that can be explored in these libraries.

| Research Tool | Application of this compound | Key Advantages |

| Chemical Probes | Forms the stable backbone of probes for cellular imaging or affinity purification. | Enhanced proteolytic resistance ensures probe integrity during experiments. |

| Combinatorial Libraries | Used as a key building block in the solid-phase synthesis of diverse peptide libraries. | Introduces structural novelty and stability, increasing the potential for discovering active compounds. |

Stereochemical Integrity and Chirality in the Synthesis and Application of Boc L Beta Hthr Bzl Oh

Maintenance of Stereochemical Purity During Synthetic Transformations

The synthesis of enantiomerically pure β-amino acids, such as Boc-L-beta-HThr(Bzl)-OH, presents a significant challenge due to the potential for racemization or epimerization at various stages of the chemical transformations. The tert-butoxycarbonyl (Boc) protecting group, while crucial for peptide synthesis, can be removed under acidic conditions, which, if not carefully controlled, can compromise the stereochemical integrity of the chiral centers. Similarly, the benzyl (B1604629) (Bzl) ether protecting the hydroxyl group is typically removed by hydrogenolysis, a process that must also be optimized to prevent loss of stereochemical purity.

Key transformations where stereochemical integrity must be diligently monitored include:

Protecting Group Manipulation: The introduction and removal of the Boc and Bzl protecting groups require mild conditions to avoid racemization. For instance, the Boc group is acid-labile and typically removed with trifluoroacetic acid (TFA). The concentration of TFA and the reaction temperature must be carefully controlled to minimize side reactions that could affect the chiral centers.

Carbon-Carbon Bond Formation: Reactions involving the formation of new carbon-carbon bonds, such as alkylation or aldol (B89426) reactions, must be highly stereoselective to ensure the desired diastereomer is obtained.

Functional Group Interconversions: Any chemical modification of the carboxylic acid or the hydroxyl group must proceed without affecting the existing stereocenters.

Researchers have developed various strategies to maintain stereochemical purity during the synthesis of β-amino acid derivatives. These include the use of non-racemizing coupling reagents in peptide synthesis and the careful selection of reaction conditions and catalysts for other transformations.

Chiral Auxiliary and Asymmetric Induction Methodologies in Beta-Amino Acid Synthesis

The asymmetric synthesis of β-amino acids often relies on the use of chiral auxiliaries to control the stereochemical outcome of key reactions. acs.orgnih.gov A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Several chiral auxiliaries have been successfully employed in the synthesis of β-amino acids, including:

Evans' Oxazolidinones: These auxiliaries are widely used to direct stereoselective alkylation and aldol reactions. The bulky oxazolidinone ring effectively shields one face of the enolate, leading to high diastereoselectivity.

Pseudoephedrine: This readily available and inexpensive chiral auxiliary has proven effective for the enantioselective preparation of α-substituted β-amino acids from β-alanine. acs.orgnih.gov

(R)- or (S)-α-phenylethylamine: This chiral amine can be used to form chiral imines or amides, which can then undergo diastereoselective reactions. This strategy is considered one of the simpler approaches for the asymmetric synthesis of α-substituted-β-amino acids.

Asymmetric induction can also be achieved through the use of chiral catalysts in reactions such as hydrogenation and carbon-carbon bond-forming reactions. hilarispublisher.com For instance, chiral rhodium and ruthenium catalysts have been used for the asymmetric hydrogenation of enamines to produce enantiomerically enriched β-amino acids. hilarispublisher.com

Table 1: Comparison of Chiral Auxiliary Methodologies in Beta-Amino Acid Synthesis

| Chiral Auxiliary | Key Applications | Advantages | Disadvantages |

|---|---|---|---|

| Evans' Oxazolidinones | Stereoselective alkylations, aldol reactions | High diastereoselectivity, well-established methodology | Requires stoichiometric amounts, removal can sometimes be challenging |

| Pseudoephedrine | Enantioselective alkylation of β-alanine derivatives | Inexpensive, readily available, efficient | May require optimization for different substrates |

| α-Phenylethylamine | Asymmetric synthesis of α-substituted β-amino acids | Simple strategy, commercially available | Diastereoselectivity can be substrate-dependent |

Considerations for Stereoisomeric Characterization in Complex Chiral Systems

The definitive characterization of the stereochemistry of complex chiral molecules like this compound is essential to confirm the success of an asymmetric synthesis and to ensure the compound's suitability for its intended application. A combination of analytical techniques is typically employed to determine both the relative and absolute configuration of the stereocenters.

Key analytical methods for stereoisomeric characterization include:

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. By using a chiral stationary phase, it is possible to resolve different stereoisomers and determine the enantiomeric excess (ee) or diastereomeric excess (de) of a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, particularly proton (¹H) and carbon-¹³ (¹³C) NMR, can be used to determine the relative stereochemistry of a molecule. The coupling constants between adjacent protons and the chemical shifts of specific nuclei can provide valuable information about the spatial arrangement of atoms. The use of chiral shift reagents can also aid in the differentiation of enantiomers.

X-ray Crystallography: Single-crystal X-ray crystallography provides unambiguous determination of the absolute configuration of a molecule. This technique requires the formation of a suitable crystal, which can sometimes be a challenging step.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum can be used to determine the absolute configuration by comparing it to the spectra of known compounds or to theoretical calculations.

The complexity of this compound, with its multiple stereocenters and flexible backbone, necessitates a multi-faceted analytical approach to fully elucidate its stereochemical identity. Careful application of these techniques ensures the production of stereochemically pure material for research and development.

Q & A

Basic Research Questions

Q. How can researchers optimize the coupling efficiency of Boc-L-beta-HThr(Bzl)-OH in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Coupling efficiency depends on reaction conditions, including solvent choice (e.g., DMF or DCM), activating agents (e.g., HBTU or DIC), and base (e.g., DIEA). Pre-activation of the amino acid for 1–5 minutes before resin addition improves yield . Monitor coupling completeness via Kaiser or chloranil tests. Adjust equivalents (2–4×) and reaction time (30–120 minutes) based on steric hindrance from the benzyl (Bzl) and tert-butyloxycarbonyl (Boc) groups .

Q. What analytical techniques are critical for characterizing this compound purity and structural integrity?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with a water/acetonitrile gradient (0.1% TFA) to assess purity.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) and detect side products (e.g., deprotection or oxidation).

- NMR : ¹H/¹³C NMR in DMSO-d6 or CDCl3 to verify stereochemistry and benzyl/Boc group retention .

Q. How should this compound be stored to prevent degradation during long-term experiments?

- Methodological Answer : Store at –20°C in airtight, desiccated containers under inert gas (N₂ or Ar). Avoid exposure to moisture, acids, or bases that hydrolyze the Boc group. Regularly validate stability via HPLC every 6–12 months .

Advanced Research Questions

Q. What strategies mitigate racemization of this compound during peptide chain elongation?

- Methodological Answer : Racemization occurs under basic conditions. Use low-temperature (0–4°C) coupling with HOBt/DIC activation to minimize base-induced epimerization. Alternatively, employ Fmoc-based SPPS for Boc-protected residues to reduce prolonged exposure to basic environments .

Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

- Methodological Answer : Systematically test solubility in solvents (e.g., DMF, DCM, THF) using gravimetric analysis. Document temperature, stirring time, and solvent purity. Conflicting data may arise from varying benzyl group hydration or residual salts; pre-dry the compound under high vacuum (0.1 mmHg) for 24 hours before testing .

Q. What computational tools predict the steric and electronic effects of the beta-homo-threonine side chain on peptide conformation?

- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) with force fields (e.g., CHARMM36) to model backbone flexibility. Density Functional Theory (DFT) calculations (e.g., Gaussian) assess electronic interactions between the Bzl group and adjacent residues. Compare results with X-ray crystallography or CD spectroscopy data .

Q. How does the beta-homo configuration in this compound influence protease resistance compared to standard threonine derivatives?

- Methodological Answer : Design a comparative study using trypsin/chymotrypsin digestion assays. Synthesize peptides with Boc-L-Thr(Bzl)-OH (alpha-configuration) and this compound. Monitor cleavage rates via HPLC-MS. The beta-homo configuration introduces a methylene spacer, altering hydrogen-bonding networks and reducing protease recognition .

Ethical and Reproducibility Considerations

- Data Transparency : Report all synthetic protocols, including failed attempts, to aid reproducibility .

- Safety Compliance : Use fume hoods, gloves, and eye protection when handling this compound due to potential respiratory/skin irritation .

- Conflict Resolution : Address contradictory spectral data by cross-validating with independent techniques (e.g., IR + NMR) and consulting peer-reviewed databases (e.g., PubChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.